molecular formula C12H10N2O B086041 4-Nitroso-N-phenylaniline CAS No. 156-10-5

4-Nitroso-N-phenylaniline

Cat. No. B086041
CAS RN: 156-10-5
M. Wt: 198.22 g/mol
InChI Key: OIJHFHYPXWSVPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroso compounds, including 4-Nitroso-N-phenylaniline, often involves the reaction of anilines with nitrosating agents. For instance, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoanilines by specific cleavage of the cyclopropyl group from the nitrogen. This reaction is influenced by the nature of the alkyl substituent, demonstrating the flexibility in synthesizing nitroso derivatives of anilines (Loeppky & Elomari, 2000).

Molecular Structure Analysis

The molecular structure of 4-Nitroso-N-phenylaniline and related compounds has been extensively studied through techniques such as X-ray diffraction. These analyses reveal the planarity or non-planarity of the aromatic systems and the spatial orientation of the nitroso and aniline groups, which are crucial for understanding the compound's reactivity and interactions (Hakiri et al., 2018).

Chemical Reactions and Properties

4-Nitroso-N-phenylaniline undergoes various chemical reactions, highlighting its versatility. For example, the interaction with chloroperoxidase and H2O2 leads to the rapid formation of nitroso derivatives, illustrating its reactivity towards oxidative agents (Corbett et al., 1978). Furthermore, its reactions can involve radical intermediates, as seen in the desulfurization processes, which result in complex transformations highlighting the compound's chemical flexibility (Argilagos et al., 1998).

Scientific Research Applications

  • Computational Chemistry

    • Nitroso species, including 4-Nitroso-N-phenylaniline, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .
    • They are used in synthetic organic chemistry for the integration of a broad range of moieties containing nitrogen, and/or oxygen-based functional groups .
    • The rise of computational chemistry and resources has certainly changed their perspectives, since it provides a very different angle to gather insights on intrinsic properties, reactivity, and mechanisms .
    • In silico chemistry also provides a robust alternative to time and resource-consuming synthetic work and can therefore contribute to alleviate wasteful preparations by guiding the chemist toward the best combination of reagents to achieve high selectivity and yield .
  • Organic Chemistry

    • Nitrogen scanning in aryl fragments is a valuable aspect of the drug discovery process .
    • Current strategies require time-intensive, parallel, bottom-up synthesis of each pyridyl isomer because of a lack of direct carbon-to-nitrogen (C-to-N) replacement reactions .
    • A site-directable aryl C-to-N replacement reaction allowing unified access to various pyridine isomers through a nitrene-internalization process has been reported .
    • This process is demonstrated in the abbreviated synthesis of a pyridyl derivative of estrone, as well as in a prototypical nitrogen scan .
  • Stabilizer in Explosives

    • Nitroso compounds, including 4-Nitroso-N-phenylaniline, are used as stabilizers in explosives containing nitrocellulose or nitroglycerin .
    • These nitrated materials release nitrogen oxides, which deteriorate the device. The Nitroso compound traps NO2, affording the title compound and related species .
    • One of its major uses is to control the explosion rate of propylene glycol dinitrate .
    • As a stabilizer, its major role is to eliminate the acidic nitrates and nitrogen oxides produced by gradual decomposition of nitric acid esters, which would otherwise autocatalyze further decomposition .
  • Thermophysical Property Datafile for Process Simulators

    • Nitroso compounds, including 4-Nitroso-N-phenylaniline, can be used in thermophysical property datafiles for process simulators .
    • These datafiles are used in software like Aspen Plus to simulate, design, and optimize chemical processes .
  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

    • Nitroso compounds can be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
    • This data is crucial in understanding the behavior of these processes and optimizing them .
  • Quantum Tools for IR Spectra Interpretation

    • Nitroso compounds can be used in quantum tools for IR spectra interpretation .
    • This involves using quantum mechanics to predict and interpret the infrared spectra of molecules, which is crucial in fields like analytical chemistry and materials science .

Safety And Hazards

4-Nitroso-N-phenylaniline is suspected of causing cancer and damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

N-Nitrosamines, including 4-Nitroso-N-phenylaniline, have drawn increased attention due to their presence in several popular medications, resulting in recalls and new regulatory guidance . Future research will likely focus on understanding the chemistry of N-Nitrosamines to address these challenges .

properties

IUPAC Name

4-nitroso-N-phenylaniline
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InChI

InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
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InChI Key

OIJHFHYPXWSVPF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O
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Molecular Formula

C12H10N2O
Record name P-NITROSODIPHENYLAMINE
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DSSTOX Substance ID

DTXSID1021031
Record name 4-Nitrosodiphenylamine
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Molecular Weight

198.22 g/mol
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Physical Description

P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index]
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Solubility

less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE
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Vapor Pressure

0.000185 [mmHg]
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Product Name

4-Nitroso-N-phenylaniline

Color/Form

GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals

CAS RN

156-10-5
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Melting Point

291 °F (Decomposes) (NTP, 1992), 144-145 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EI Lesik, ES Semichenko, AV Lesnichev… - …, 2015 - submissions.journal.sfu-kras.ru
We have studied the antioxidant activity of N, 3, 5-trimethyl-4-nitroso-N-phenylaniline in comparison with industrial antioxidants diphenylamine and p-nitrosodiphenylamine. To evaluate …
Number of citations: 0 submissions.journal.sfu-kras.ru
FK Lautenschlaeger, M Myhre - Rubber Chemistry and …, 1974 - meridian.allenpress.com
The vulcanization system based on nitrosophenols (quinone monoximes) is not primarily based on the formation of a urethane group. Evidence is presented that the crosslink consists …
Number of citations: 2 meridian.allenpress.com
MR Schisler, BB Gollapudi… - Environmental and …, 2018 - Wiley Online Library
The forward gene mutation mouse lymphoma assay (MLA) is widely used, as part of a regulatory test battery, to identify the genotoxic potential of chemicals. It identifies mutagens …
Number of citations: 10 onlinelibrary.wiley.com
MF Dunn, P Schack, SC Koerber, AMJ Au… - … : Proceedings of the …, 2019 - books.google.com
… Further studies of the NDMA reaction and the reaction of a homolog, 4-nitroso-N-phenylaniline (NPA), provide a fairly detailed description of the LADH-catalyzed reactions of these aryl …
Number of citations: 0 books.google.com
I Tánczos, F Tüdös, T Földes-Bereznich - European Polymer Journal, 1982 - Elsevier
A study was made on the effect of novel molecule-inhibitors (nitroso-benzene and N-substituted p-nitroso-aniline derivatives, as well as phenothiazine) on the radical polymerization of …
Number of citations: 6 www.sciencedirect.com
K Müller, D Hübner, S Huppertsberg… - Science of The Total …, 2022 - Elsevier
Tire wear particles are not only the type of polymer particles most prevalent in the environment but also act as source of various organic micropollutants, many of which are likely still …
Number of citations: 41 www.sciencedirect.com
E Goudsmits - 2018 - search.proquest.com
Gunshot residue (GSR) is a complex chemical mixture that is created during the discharge of a firearm. Its detection and interpretation play a crucial role in the investigation of firearm …
Number of citations: 5 search.proquest.com
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
PubChem_CID,DssTox_Pubchem_SID,NTP_BarcodeVial,NCGC_Pubchem_SID,NCGC ID,DSSTox_CID,DSSTox_SID,TestSubstance_ChemicalName,TestSubstance_CASRN,…
Number of citations: 2 www.repository.cam.ac.uk
ЕИ Лесик, ЕС Семиченко, АВ Лесничев… - Журнал Сибирского …, 2010 - cyberleninka.ru
… We have studied the antioxidant activity of N,3,5-trimethyl-4-nitroso-N-phenylaniline in comparison with industrial antioxidants diphenylamine and p-nitrosodiphenylamine. To evaluate …
Number of citations: 2 cyberleninka.ru

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